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molecular formula C8H11NO B112502 (3-(Aminomethyl)phenyl)methanol CAS No. 34231-22-6

(3-(Aminomethyl)phenyl)methanol

Cat. No. B112502
M. Wt: 137.18 g/mol
InChI Key: KCTYUINIEPILPS-UHFFFAOYSA-N
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Patent
US08088941B2

Procedure details

A solution of 3-(hydroxymethyl)benzonitrile in THF was slowly added to a refluxing solution of LiAlH4 in THF with vigorous stirring, maintained under nitrogen atmosphere. The solution was heated at reflux overnight and water was thereafter slowly added dropwise to quench the reaction (until no further evolution of H2 was apparent). The THF was evaporated under reduced pressure and ether/acidified water was added. The ether phase was discarded. The aqueous phase was washed with ether and the organic phase was discarded. NaOH was added until the pH of the aqueous phase reached pH 7. The solution was extracted with THF three times, dried over MgSO4 and evaporated under reduced pressure to furnish a slightly yellow residue which was purified by chromatography on a silica gel column using a gradient eluent starting from ethyl acetate and ending with a mixture of 1:1 ethyl acetate:MeOH), to give the intermediate in a 40% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[C:6]#[N:7].[H-].[H-].[H-].[H-].[Li+].[Al+3].O>C1COCC1>[NH2:7][CH2:6][C:5]1[CH:4]=[C:3]([CH:10]=[CH:9][CH:8]=1)[CH2:2][OH:1] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1C=C(C#N)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained under nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction (until no further evolution of H2
CUSTOM
Type
CUSTOM
Details
The THF was evaporated under reduced pressure and ether/
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The aqueous phase was washed with ether
ADDITION
Type
ADDITION
Details
NaOH was added until the pH of the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with THF three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to furnish a slightly yellow residue which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on a silica gel column
ADDITION
Type
ADDITION
Details
ending with a mixture of 1:1 ethyl acetate
CUSTOM
Type
CUSTOM
Details
MeOH), to give the intermediate in a 40% yield

Outcomes

Product
Name
Type
Smiles
NCC=1C=C(CO)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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